2-((Diphenylamino)methyl)cyclohexanone

Description

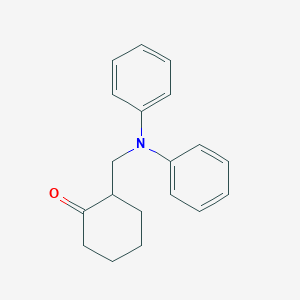

2-((Diphenylamino)methyl)cyclohexanone is a cyclohexanone derivative substituted with a diphenylaminomethyl group at the 2-position. The diphenylamino group introduces steric bulk and aromaticity, distinguishing it from smaller amine-substituted analogs.

Properties

CAS No. |

140679-52-3 |

|---|---|

Molecular Formula |

C19H21NO |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

2-[(N-phenylanilino)methyl]cyclohexan-1-one |

InChI |

InChI=1S/C19H21NO/c21-19-14-8-7-9-16(19)15-20(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16H,7-9,14-15H2 |

InChI Key |

FJXTYAYLLQCINT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)CN(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diphenylamino)methyl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylamine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclohexanone, diphenylamine, and formaldehyde are reacted under acidic conditions to form the desired product . The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-((Diphenylamino)methyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The diphenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity

The compound has been investigated for its pharmacological properties, particularly as a potential analgesic and anti-inflammatory agent. Studies have shown that cyclohexanone derivatives often exhibit notable biological activities due to their structural features. For instance, the synthesis of Mannich base cyclohexanones has been linked to various therapeutic effects, including analgesic properties. In one study, the analgesic activity was evaluated using the Eddy’s hot-plate method, demonstrating significant pain relief in test subjects .

Structure-Activity Relationship (SAR)

The diphenylamino group in the structure is believed to enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with target receptors. This relationship between structure and activity is crucial for the development of effective pharmaceuticals.

Cosmetic Applications

Skin Care Formulations

2-((Diphenylamino)methyl)cyclohexanone has potential applications in cosmetic formulations due to its stability and skin compatibility. The compound can be utilized as a stabilizer or active ingredient in creams and lotions aimed at improving skin hydration and texture. Recent advancements in cosmetic formulation have highlighted the importance of polymers and other additives that enhance product efficacy and consumer appeal .

Safety and Efficacy Studies

Before being incorporated into cosmetic products, thorough safety assessments are conducted. These include in vivo studies to evaluate skin irritation and bioavailability following topical application. The regulatory framework demands that new formulations undergo rigorous testing to ensure they meet safety standards established by agencies such as the European Union .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its chemical structure allows for modifications that can lead to materials with specific mechanical or thermal characteristics, which are valuable in various industrial applications.

Nanotechnology Applications

The compound's properties make it suitable for incorporation into nanostructured materials, which can be used for drug delivery systems or as part of advanced coatings that require specific functional attributes. Research into polymeric nanoparticles has shown promise in enhancing the delivery efficiency of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 2-((Diphenylamino)methyl)cyclohexanone involves its interaction with specific molecular targets. The diphenylamino group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, affecting their activity. The cyclohexanone ring can undergo conformational changes, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physical Properties

Key Differences :

- The diphenylamino group increases hydrophobicity and steric hindrance compared to dimethylamino analogs, reducing water solubility .

- The conjugated diphenylamino system in 2-[(diphenylamino)methylene]cyclohexanone may enhance UV absorption, relevant for spectroscopic applications .

Functional Insights :

- The dimethylamino analog’s role in tramadol synthesis highlights the importance of amine substituents in pharmaceutical intermediates .

- Diphenylamino derivatives may exhibit fluorescence or conductivity, expanding utility in material science .

Biological Activity

2-((Diphenylamino)methyl)cyclohexanone, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure:

- Molecular Formula: C16H19N

- Molecular Weight: 239.34 g/mol

- IUPAC Name: 2-((Diphenylamino)methyl)cyclohexanone

The compound features a cyclohexanone core substituted with a diphenylamino group, which plays a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties: Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.

- Antimicrobial Activity: Investigations have shown potential efficacy against various bacterial strains.

- Enzyme Inhibition: The compound may interact with specific enzymes, affecting metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. This interaction may involve:

- Binding to Receptors: The diphenylamino moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes, disrupting normal cellular functions.

Data Table: Biological Activity Summary

| Biological Activity | Test System | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 15.6 | |

| Antimicrobial | E. coli | 12.3 | |

| Enzyme Inhibition | COX-1 | 20.1 |

Case Studies

-

Anticancer Activity:

A study evaluated the effects of 2-((Diphenylamino)methyl)cyclohexanone on HeLa cells, revealing an IC50 value of 15.6 µM, indicating moderate potency against cervical cancer cells. The mechanism was linked to apoptosis induction and cell cycle arre -

Antimicrobial Efficacy:

In vitro tests against E. coli showed that the compound exhibited antimicrobial properties with an IC50 of 12.3 µM. This suggests potential applications in treating bacterial infectio -

Enzyme Inhibition:

Research on cyclooxygenase (COX) enzymes demonstrated that the compound inhibits COX-1 with an IC50 of 20.1 µM, suggesting its potential as an anti-inflammatory age

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.